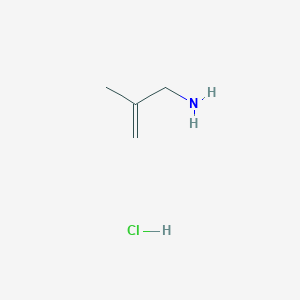

2-Methylallylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-4(2)3-5;/h1,3,5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXCSDPJYGPYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474606 | |

| Record name | 2-Methylallylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28148-54-1 | |

| Record name | 2-Methylallylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylallylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylallylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methylallylamine hydrochloride is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of complex molecules and polymers. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known applications and safety profile. The information is presented to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of 2-methylallylamine, a primary amine containing a C-C double bond. This dual functionality makes it a reactive and useful building block in organic chemistry.[1] The hydrochloride form enhances its stability and solubility in aqueous solutions.[1] It typically appears as a white crystalline powder.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-methylprop-2-en-1-amine;hydrochloride | [1][3] |

| Synonyms | 2-Methyl-2-propen-1-amine hydrochloride, 3-Amino-2-methylprop-1-ene hydrochloride | [2][4] |

| CAS Number | 28148-54-1 | [1][3][5][6][7] |

| Molecular Formula | C₄H₁₀ClN | [1][3][5][6][7] |

| Molecular Weight | 107.58 g/mol | [1][3][5][6][7] |

| Melting Point | 179-184 °C | [1][4][6] |

| Appearance | White crystalline powder | [1][2] |

| Purity | ≥98% | [2][5] |

| Storage | 4°C, stored under nitrogen, away from moisture | [5] |

Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation and characterization of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide definitive structural information. The predicted ¹H NMR spectrum in D₂O would show distinct signals for the different proton environments in the molecule.[1]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Protons | Signal Type | Predicted Chemical Shift (δ, ppm) |

| Vinyl Protons (=CH₂) | Singlets or narrow multiplets | 4.9-5.1 |

| Methylene Protons (-CH₂-) | Singlet | Not specified |

| Methyl Protons (-CH₃) | Singlet | Not specified |

Data based on predicted values.[1]

2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present. Key absorptions for this compound include the N-H stretching vibrations of the ammonium group (NH₃⁺) between 2700-3000 cm⁻¹, the C-N stretching vibration around 1140 cm⁻¹, and the =C-H stretching vibration at approximately 3070 cm⁻¹.[8]

2.3. Mass Spectrometry (MS) Gas Chromatography-Mass Spectrometry (GC-MS) of the free base, 2-methylallylamine, provides a characteristic fragmentation pattern. The base peak is typically observed at a mass-to-charge ratio (m/z) of 56.[1]

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the ammonolysis of 3-chloro-2-methyl-1-propene.[1][8]

3.1. Synthesis via Ammonolysis of 3-Chloro-2-methyl-1-propene

This industrial-scale method involves a nucleophilic substitution reaction.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 3-chloro-2-methyl-1-propene is reacted with an alcoholic solution of ammonia.[1][8]

-

Nucleophilic Substitution: The ammonia acts as a nucleophile, displacing the chloride ion to form the free base, 2-methylallylamine.

-

Salt Formation: The resulting free base is then treated with hydrochloric acid.[1][8]

-

Isolation: The final product, this compound, precipitates as a colorless, crystalline solid and can be isolated through filtration.[1][8]

-

Purification: The crude product can be further purified by recrystallization to achieve a melting point of 179-181°C.[1]

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Experimental Protocol:

-

Melting Point Determination: The melting point of the purified solid is measured to assess its purity. A sharp melting point range of 179-181°C is indicative of a pure compound.[1]

-

Infrared Spectroscopy: IR analysis is performed to confirm the presence of key functional groups, such as the ammonium (NH₃⁺), C-N, and vinyl (=C-H) groups.[8]

-

Qualitative Tests:

Reactivity and Applications

This compound serves as a key reactant in various organic syntheses due to its bifunctional nature.

-

Synthesis of MIBI Ligand: It is a starting material for the preparation of 2-methoxyisobutylisonitrile (MIBI), a ligand used in the preparation of ⁹⁹ᵐTc-MIBI, a myocardial perfusion agent.[8]

-

Polymer Chemistry: It is used in the preparation of highly monodisperse polymeric particles that incorporate polymerizable fluorophores.[1][4][6]

-

Catalysis: The compound is utilized in the synthesis of platinum cyclometalated N-heterocyclic carbene complexes which can act as catalysts.[1][4][6]

-

Organic Synthesis: It has applications in rhodium-catalyzed hydroformylation for preparing oxoazetidinylbutenyl acetamides and in the chemoselective acylation with anhydrides to produce amides.[1][4][6]

Safety Information

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Statements and Precautionary Measures

| Hazard Statement | Description | Precautionary Codes |

| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |

| H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |

Data from PubChem.[3]

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[6]

Conclusion

This compound is a valuable and reactive intermediate in chemical synthesis. Its well-defined physical and chemical properties, along with established synthetic and characterization protocols, make it a reliable building block for researchers in academia and industry. A thorough understanding of its properties and adherence to safety guidelines are paramount for its effective and safe utilization in the laboratory.

References

- 1. This compound | 28148-54-1 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C4H10ClN | CID 11953772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-METHYLALLYL)AMINE HYDROCHLORIDE CAS#: 28148-54-1 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Methylallylamine 28148-54-1 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Synthesis of this compound as a starting material for the preparation of 2-methoxyisobutylisonitrile ligand [inis.iaea.org]

An In-depth Technical Guide to 2-Methylallylamine Hydrochloride: Molecular Structure, Weight, and Experimental Characterization

This technical guide provides a comprehensive overview of 2-Methylallylamine hydrochloride, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular properties, synthesis, and characterization.

Core Molecular and Physical Data

This compound, with the CAS number 28148-54-1, is the hydrochloride salt of 2-methylallylamine. It is a white crystalline solid.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₀ClN |

| Molecular Weight | 107.58 g/mol [2] |

| IUPAC Name | 2-methylprop-2-en-1-amine;hydrochloride[2] |

| CAS Number | 28148-54-1[2] |

| SMILES Notation | C=C(C)CN.Cl[2] |

| Melting Point | 179-184 °C |

Synthesis of this compound

The primary industrial-scale method for the synthesis of this compound is the ammonolysis of 3-chloro-2-methyl-1-propene.[3] This nucleophilic substitution reaction yields the free base, which is subsequently converted to the hydrochloride salt.

Experimental Protocol: Synthesis via Ammonolysis

Objective: To synthesize this compound from 3-chloro-2-methyl-1-propene.

Materials:

-

3-chloro-2-methyl-1-propene

-

Alcoholic solution of ammonia (e.g., ammonia in ethanol)

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

-

Sealed reaction vessel

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine 3-chloro-2-methyl-1-propene with an alcoholic solution of ammonia. The use of an alcoholic solvent enhances the solubility of the reactants.[3]

-

Reaction Conditions: Heat the mixture to a temperature between 50-80°C with continuous stirring. Maintain the reaction under an inert atmosphere (e.g., nitrogen) to prevent side reactions.[3]

-

Conversion to Hydrochloride Salt: After the reaction is complete, cool the mixture. The resulting free base is then treated with concentrated hydrochloric acid to form the hydrochloride salt.

-

Purification: The crude this compound is purified by recrystallization. Dissolve the crude product in hot ethanol and allow it to cool, inducing the crystallization of the purified product.[3]

-

Drying: Filter the crystals and dry them under vacuum to obtain a colorless, crystalline solid.[1]

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the proton environment of this compound.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to a reference standard.

-

Expected Signals: In D₂O, the following signals are predicted:

-

Vinyl Protons (=CH₂): Two closely spaced signals in the olefinic region (typically δ 4.9-5.1 ppm).[3]

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the ammonium group.

-

Methyl Protons (-CH₃): A singlet for the three equivalent protons of the methyl group attached to the double bond.[3]

-

Ammonium Protons (-NH₃⁺): The signal for these protons may be broad and its position can vary depending on concentration and temperature. In D₂O, these protons will exchange with deuterium, and the peak will disappear.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight of the free base and its fragmentation pattern. For GC-MS analysis, the hydrochloride salt is typically converted to its more volatile free base form.

Experimental Protocol:

-

Sample Preparation: Neutralize an aqueous solution of this compound with a base (e.g., NaOH) and extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extract over anhydrous sodium sulfate.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a DB-CAM column, 30 m x 0.25 mm x 0.25 µm).[5]

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to a suitable upper limit (e.g., 200 amu).

-

-

Expected Results: The mass spectrum of the free base (2-methylallylamine, molecular weight 71.12 g/mol ) will show a molecular ion peak and characteristic fragment ions. The base peak is typically observed at a mass-to-charge ratio (m/z) of 56.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Experimental Protocol:

-

Sample Preparation: As the compound is a solid, prepare a sample as a KBr pellet or a Nujol mull.

-

Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorption Bands:

Synthetic Workflow and Applications

This compound is a valuable building block in organic synthesis. One notable application is its use as a starting material for the synthesis of 2-methoxyisobutylisonitrile (MIBI), a ligand used in medical imaging.[1]

References

- 1. Synthesis of this compound as a starting material for the preparation of 2-methoxyisobutylisonitrile ligand [inis.iaea.org]

- 2. This compound | C4H10ClN | CID 11953772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 28148-54-1 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. youtube.com [youtube.com]

2-Methylallylamine hydrochloride melting point and solubility

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylallylamine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This guide provides a detailed overview of the melting point and solubility of this compound (CAS No: 28148-54-1), a versatile chemical intermediate.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Melting Point | 179-184 °C | [1][2] |

| Molecular Formula | C₄H₁₀ClN | [3][4] |

| Molecular Weight | 107.58 g/mol | [1][3][4] |

| Appearance | White crystalline powder | [3] |

| Solubility | While specific quantitative data is not readily available in the cited literature, the hydrochloride salt form is noted to enhance its stability and solubility in aqueous solutions.[3] A general experimental protocol to determine its solubility is provided below. |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for reproducible and accurate measurements.

Melting Point Determination via the Capillary Method

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[5][6] Impurities typically cause a depression and broadening of the melting point range.[5][6] The capillary method is a standard and widely used technique for this determination.[7]

Principle: A small, powdered sample of the solid is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are observed and recorded as the melting point range.[5]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)[5]

-

Capillary tubes (sealed at one end)[8]

-

This compound sample (dry and finely powdered)[7]

-

Spatula

-

Watch glass or weighing paper

Procedure:

-

Sample Preparation: Place a small amount of dry this compound onto a watch glass. If necessary, finely powder the sample.[8]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.[9]

-

Invert the tube and gently tap its sealed bottom on a hard surface to pack the solid down. Repeat until the packed sample is 2-3 mm high.[9]

-

Apparatus Setup: Place the packed capillary tube into one of the sample slots of the melting point apparatus.[9]

-

Rapid Heating (Optional): For an unknown compound, it is common practice to first perform a rapid determination by heating quickly to find an approximate melting point.[6] This allows the subsequent, more accurate measurements to be performed more efficiently.

-

Accurate Measurement: For a precise measurement, begin heating the apparatus. Once the temperature is within 10-15°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[5][9]

-

Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first liquid droplets appear (the beginning of melting).[5]

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[5]

-

Data Reporting: The melting point is reported as the range between these two temperatures. For pure compounds, this range is typically narrow (0.5-1.0°C).[5]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[10][11]

Principle: A known mass of the solute is incrementally added to a known volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached, indicated by the presence of undissolved solid. The total mass of the dissolved solute is then used to calculate the solubility.[10]

Apparatus and Materials:

-

This compound

-

Distilled water (or other solvent)

-

Analytical balance

-

Test tubes with stoppers or small flasks[10]

-

Graduated cylinder or pipette

-

Spatula

-

Thermometer

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional, for precise temperature control)

Procedure:

-

Solvent Preparation: Using a graduated cylinder, measure a precise volume of the solvent (e.g., 10.0 mL of distilled water) and transfer it to a test tube or flask.[10]

-

Temperature Control: Place the test tube in a rack and measure the initial temperature of the solvent. If a specific temperature is required, a constant temperature water bath should be used.[10]

-

Initial Solute Mass: Accurately weigh a quantity of this compound (e.g., 1.000 g) on an analytical balance. Record this initial mass.

-

Incremental Addition: Add a small, known amount of the solute to the solvent using a spatula.[10]

-

Dissolution: Stopper the test tube and shake or vortex it vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution. Check for any undissolved solid.[10]

-

Iterative Process: Continue adding small increments of the solute, recording the total amount added, and agitating after each addition. As the solution approaches saturation, the dissolution process will slow down.[10]

-

Reaching Saturation: The point of saturation is reached when a small amount of solid solute remains undissolved even after prolonged agitation.

-

Final Mass Measurement: Once saturation is confirmed, carefully weigh the remaining, undissolved solute.

-

Calculation:

-

Calculate the total mass of solute that dissolved by subtracting the mass of the undissolved solid from the initial mass of the solute used.

-

Express the solubility in terms of grams of solute per 100 mL or 100 g of solvent. For example: Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solvent in mL) x 100

-

References

- 1. 2-甲基烯丙基胺 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 2. (2-METHYLALLYL)AMINE HYDROCHLORIDE price,buy (2-METHYLALLYL)AMINE HYDROCHLORIDE - chemicalbook [m.chemicalbook.com]

- 3. This compound | 28148-54-1 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. ursinus.edu [ursinus.edu]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. webs.anokaramsey.edu [webs.anokaramsey.edu]

Technical Guide to the Safe Handling of 2-Methylallylamine Hydrochloride

This document provides a comprehensive overview of the safety information for 2-Methylallylamine hydrochloride (CAS No. 28148-54-1), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a white crystalline solid.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 28148-54-1 | [3][4] |

| Molecular Formula | C₄H₁₀ClN | [3][4] |

| Molecular Weight | 107.58 g/mol | [3][4] |

| Melting Point | 179-184 °C | [5][6] |

| Appearance | White crystalline powder | [1][2] |

| Purity | ≥98% | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are provided below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[6]

Hazard Pictogram:

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available acute toxicity data is presented below.

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 150 mg/kg |

It is classified as toxic if swallowed.[7]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust or vapor.[8]

-

Use only in a chemical fume hood with adequate ventilation.[7][8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[6][8]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke when using this product.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[8]

-

Store locked up.[7]

-

Protect from moisture and store under an inert gas.[7]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[7][8] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with generous quantities of running water and non-abrasive soap. If skin irritation occurs, seek medical attention.[7][8] |

| Eye Contact | Immediately flush eyes with plenty of clean, running water for at least 15 minutes, while keeping the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7][8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Immediately call a POISON CENTER or doctor.[7][8] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol or polymer foam, water spray, or carbon dioxide.[8]

-

Special Procedures: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[8]

-

Hazards: Emits toxic fumes under fire conditions.[8]

Accidental Release:

-

Wear suitable protective equipment and keep unnecessary personnel away.[7]

-

Ensure adequate ventilation.[8]

-

Prevent the product from entering drains.[7]

-

For cleanup, pick up and arrange disposal without creating dust.[7]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to final disposal.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in the Safety Data Sheets are not publicly available. The provided data, such as the LD50 value, is typically determined through standardized testing methods established by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development). For instance, the acute oral toxicity (LD50) is likely determined following a protocol similar to OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). This involves administering the substance to fasted animals at defined dose levels and observing them for a set period for signs of toxicity and mortality.

References

- 1. This compound | 28148-54-1 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C4H10ClN | CID 11953772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-METHYLALLYL)AMINE HYDROCHLORIDE CAS#: 28148-54-1 [amp.chemicalbook.com]

- 6. 2-Methylallylamine 28148-54-1 [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 2-Methylallylamine Hydrochloride from 3-chloro-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-methylallylamine hydrochloride, a valuable chemical intermediate. The primary and most direct industrial method involves the ammonolysis of 3-chloro-2-methyl-1-propene.[1] This process is a straightforward nucleophilic substitution reaction that yields the free base, which is subsequently converted to its more stable and water-soluble hydrochloride salt.[1] This document details the reaction mechanism, a comprehensive experimental protocol, and methods for purification and characterization.

Reaction Overview

The synthesis is a two-step process starting from 3-chloro-2-methyl-1-propene (also known as methallyl chloride). The first step is a nucleophilic substitution reaction with ammonia, typically in an alcoholic solution, to form 2-methylallylamine (the free base). The second step involves the treatment of the amine with hydrochloric acid to precipitate the desired hydrochloride salt.

Overall Reaction:

-

Step 1 (Ammonolysis): CH₂=C(CH₃)CH₂Cl + NH₃ → CH₂=C(CH₃)CH₂NH₂ + HCl

-

Step 2 (Salt Formation): CH₂=C(CH₃)CH₂NH₂ + HCl → CH₂=C(CH₃)CH₂NH₃⁺Cl⁻

Reaction Mechanism: Nucleophilic Substitution

The core of this synthesis is the ammonolysis of an allylic halide, a classic example of a nucleophilic substitution reaction.[1][2] Ammonia, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom. Given that 3-chloro-2-methyl-1-propene is a primary alkyl halide, the reaction likely proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[2][3] This involves a backside attack by the ammonia molecule, leading to an inversion of configuration at the carbon center (though not relevant here due to the achiral nature of the substrate) and the displacement of the chloride ion as the leaving group.[3]

Caption: SN2 mechanism for the ammonolysis of 3-chloro-2-methyl-1-propene.

Experimental Protocol

This protocol is a synthesized procedure based on established methods for the ammonolysis of allylic halides.[1][2][4]

3.1. Materials and Equipment

-

Reactants & Reagents: See Table 1.

-

Equipment:

-

High-pressure reactor or a sealed tube suitable for heating volatile reactants.

-

Reflux condenser and gas trap.

-

Heating mantle or oil bath.

-

Magnetic stirrer and stir bar.

-

Standard laboratory glassware (beakers, flasks, graduated cylinders).

-

Buchner funnel and filter paper for vacuum filtration.

-

Rotary evaporator.

-

Melting point apparatus.

-

3.2. Procedure

-

Reaction Setup: In a high-pressure reactor, place a concentrated solution of ammonia in ethanol. The use of a significant excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[2]

-

Addition of Reactant: Cool the ammonia solution in an ice bath. Slowly add 3-chloro-2-methyl-1-propene to the stirred solution.

-

Reaction: Seal the reactor and heat the mixture. The reaction is typically carried out at an elevated temperature to increase the rate of reaction. Allow the reaction to proceed for several hours with continuous stirring.

-

Workup - Amine Isolation: After cooling the reactor to room temperature, vent any excess ammonia in a fume hood. Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.

-

Salt Formation: Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., diethyl ether). Cool the solution in an ice bath and slowly add a calculated amount of concentrated hydrochloric acid while stirring. The this compound will precipitate out of the solution as a solid.

-

Purification - Recrystallization: Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities. The primary method for purification is recrystallization.[1] Ethanol is reported to be an effective solvent for this purpose.[1] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to yield a colorless, crystalline product.[1][4]

Data Presentation

Table 1: Reactant Properties

| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 3-chloro-2-methyl-1-propene | C₄H₇Cl | 90.55 | 563-47-3 | Liquid, bp 71-72°C, density ~0.925 g/mL.[5] |

| Ammonia | NH₃ | 17.03 | 7664-41-7 | Gas, typically used as a solution in ethanol. |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Aqueous solution, used for salt formation.[6] |

Table 2: Product Specifications

| Property | Value | Source |

| IUPAC Name | 2-methylprop-2-en-1-amine;hydrochloride | [1] |

| CAS Number | 28148-54-1 | [1][7] |

| Molecular Formula | C₄H₁₀ClN | [1][7] |

| Molecular Weight | 107.58 g/mol | [1][7] |

| Appearance | White crystalline powder / colorless crystalline solid | [1][4] |

| Melting Point | 179-181°C | [1][4] |

| Purity (Post-Recrystallization) | >95% | [1] |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product can be confirmed using several analytical techniques:

-

Melting Point Determination: A sharp melting point range close to the literature value (179-181°C) is a strong indicator of purity.[1][4]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands. Key expected peaks include those for the N-H stretching of the ammonium group (NH₃⁺) between 2700-3000 cm⁻¹, C-N stretching around 1140 cm⁻¹, and the stretching of the vinylic =C-H bond around 3070 cm⁻¹.[4]

-

Chemical Tests: A positive reaction with a bromine solution (e.g., CCl₄-Br₂) confirms the presence of the carbon-carbon double bond.[4] A negative ninhydrin test can confirm the absence of a free primary amine group, as the amine is protonated in its hydrochloride salt form.[4]

Safety and Handling

-

3-chloro-2-methyl-1-propene: This compound is a highly flammable liquid and vapor. It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[8] It is also toxic to aquatic life.[8] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat and ignition sources.

-

Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Handle in a fume hood.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Use with appropriate PPE.

-

General Precautions: The reaction should be conducted in a sealed vessel designed for pressure, as heating a volatile mixture will generate significant pressure. Ensure proper venting procedures are followed.

References

- 1. This compound | 28148-54-1 | Benchchem [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of this compound as a starting material for the preparation of 2-methoxyisobutylisonitrile ligand [inis.iaea.org]

- 5. 3-Chloro-2-methyl-1-propene [drugfuture.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemscene.com [chemscene.com]

- 8. 3-Chloro-2-methyl-1-propene CAS 563-47-3 | 805905 [merckmillipore.com]

Ammonolysis of 3-Chloro-2-Methyl-1-Propene for Amine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-2-propen-1-amine (methallylamine) via the ammonolysis of 3-chloro-2-methyl-1-propene (methallyl chloride). This process is a key transformation for introducing the versatile methallyl group in the development of novel pharmaceutical agents and other fine chemicals. This document details the underlying reaction mechanism, experimental protocols adapted from analogous procedures, and expected outcomes, with a focus on maximizing the yield of the desired primary amine.

Introduction

The ammonolysis of alkyl halides is a fundamental method for the synthesis of amines. The reaction of 3-chloro-2-methyl-1-propene with ammonia is a nucleophilic substitution reaction that yields 2-methyl-2-propen-1-amine, a valuable building block in organic synthesis. However, the initial primary amine product is also a nucleophile and can further react with the starting alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. This lack of selectivity is a significant challenge that must be addressed to achieve a high yield of the desired primary amine.

This guide will explore the reaction conditions that influence the product distribution and provide a detailed experimental protocol based on established methods for similar substrates, such as allyl chloride.

Reaction Mechanism and Kinetics

The ammonolysis of 3-chloro-2-methyl-1-propene proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic carbon atom bearing the chlorine atom.

// Reactants sub [label=<

H2C=C—CH2—Cl CH3

]; nuc [label=":NH₃"];

// Transition State ts [label=<

H₃N ⋯

CH₂ | C=CH₂ | CH₃

⋯ Cl

, fontcolor="#202124"];

// Products prod [label=<

H2C=C—CH2—NH₃⁺ CH3

]; lg [label="Cl⁻"];

// Arrows {rank=same; sub; nuc} sub -> ts [label="Backside Attack"]; nuc -> ts; ts -> prod; ts -> lg; }

Figure 1: SN2 Mechanism of Ammonolysis. This diagram illustrates the concerted backside attack of ammonia on 3-chloro-2-methyl-1-propene, proceeding through a trigonal bipyramidal transition state to form the methallylammonium cation and a chloride anion.

The rate of the SN2 reaction is dependent on the concentrations of both the substrate (3-chloro-2-methyl-1-propene) and the nucleophile (ammonia). To favor the formation of the primary amine, a large excess of ammonia is typically used. This increases the probability that a molecule of the alkyl halide will react with ammonia rather than with the amine product.

Experimental Section

The following experimental protocol is adapted from procedures for the ammonolysis of allyl chloride and is expected to be applicable to 3-chloro-2-methyl-1-propene with minor modifications.[1][2]

Materials and Equipment

| Material/Equipment | Specifications |

| 3-Chloro-2-methyl-1-propene | 98% purity or higher |

| Anhydrous Ethanol | Reagent grade |

| Ammonia | Anhydrous, gas or solution in ethanol |

| Hydrochloric Acid | Concentrated |

| Sodium Hydroxide | Pellets or concentrated solution |

| Diethyl Ether | Anhydrous, for extraction |

| Magnesium Sulfate | Anhydrous, for drying |

| High-pressure autoclave | Stirred, with temperature and pressure control |

| Distillation apparatus | For purification |

| Separatory funnel | |

| Standard laboratory glassware |

Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves a flammable solvent, a corrosive gas (ammonia), and a volatile, potentially toxic alkyl halide. The use of a high-pressure autoclave requires appropriate safety precautions.

-

Reactor Setup: A high-pressure autoclave is charged with anhydrous ethanol. The amount of ethanol should be sufficient to dissolve the reactants and facilitate stirring.

-

Addition of Ammonia: The autoclave is cooled to a low temperature (e.g., -20 to 0 °C) and a significant excess of anhydrous ammonia is introduced. A molar ratio of ammonia to 3-chloro-2-methyl-1-propene of at least 20:1 is recommended to maximize the yield of the primary amine.[1][2]

-

Addition of Alkyl Halide: 3-Chloro-2-methyl-1-propene is added to the ethanolic ammonia solution in a dropwise manner with vigorous stirring. The temperature should be maintained at or below 40 °C during the addition to control the exothermic reaction.[1][2]

-

Reaction: After the addition is complete, the autoclave is sealed and heated to 40-50 °C. The reaction mixture is stirred at this temperature for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: a. After the reaction is complete, the autoclave is cooled to room temperature, and the excess ammonia is carefully vented. b. The reaction mixture is transferred to a round-bottom flask, and the ethanol is removed under reduced pressure. c. The resulting residue, containing the amine hydrochlorides, is dissolved in water and washed with diethyl ether to remove any unreacted alkyl halide. d. The aqueous layer is then made strongly basic (pH > 12) by the addition of a concentrated sodium hydroxide solution. This converts the amine hydrochlorides to the free amines. e. The liberated free amines are extracted from the aqueous layer with diethyl ether. The extraction is typically repeated three times to ensure complete recovery.

-

Purification: a. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. b. The crude amine mixture is then purified by fractional distillation to separate the primary, secondary, and tertiary amines based on their boiling points. 2-Methyl-2-propen-1-amine has a boiling point of approximately 83-84 °C.

Figure 2: Experimental Workflow. A step-by-step flowchart for the synthesis of 2-methyl-2-propen-1-amine from 3-chloro-2-methyl-1-propene.

Data and Expected Outcomes

| Parameter | Condition | Expected Outcome on Primary Amine Yield | Reference |

| Solvent | Ethanol | Higher selectivity compared to liquid ammonia | [1][2] |

| Molar Ratio (NH₃:Alkyl Halide) | 20:1 or higher | Increased selectivity for the primary amine | [1][2][3] |

| Temperature | 40-50 °C | Sufficient rate without excessive side reactions | [1][2] |

| Pressure | Autogenous | Maintained by heating the sealed reactor | - |

The primary side products are the result of subsequent alkylation of the initially formed primary amine.

Figure 3: Reaction Pathway and Side Products. This diagram shows the sequential formation of primary, secondary, tertiary, and quaternary ammonium products during the ammonolysis of 3-chloro-2-methyl-1-propene.

Conclusion

The ammonolysis of 3-chloro-2-methyl-1-propene is a viable method for the synthesis of 2-methyl-2-propen-1-amine. The key to achieving a high yield of the primary amine is to use a large excess of ammonia in an appropriate solvent, such as ethanol. The provided experimental protocol, adapted from analogous reactions, offers a solid starting point for researchers. Careful control of reaction conditions and a robust purification strategy are essential for obtaining the desired product in high purity. This guide provides the necessary theoretical background and practical considerations for the successful implementation of this important synthetic transformation in a research and development setting.

References

Spectroscopic and Synthetic Profile of 2-Methylallylamine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) and synthesis of 2-Methylallylamine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the characterization and preparation of this compound.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in confirming the molecular structure and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Data (Predicted)

The proton NMR spectrum is expected to show three distinct signals in a deuterated solvent such as D₂O. The predicted chemical shifts (δ) are summarized in the table below.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Vinyl (=CH₂) | 4.9 - 5.1 | Multiplet | 2H |

| Methylene (-CH₂-) | ~3.5 (estimated) | Singlet | 2H |

| Methyl (-CH₃) | ~1.8 (estimated) | Singlet | 3H |

The integration ratio of the vinyl, methylene, and methyl protons is predicted to be 2:2:3, which is consistent with the number of protons in each respective group[1].

¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum is predicted to display four unique signals, corresponding to the four distinct carbon environments in the molecule[1].

| Carbon | Chemical Shift (ppm) |

| Quaternary Olefinic (>C=) | 138 - 142 |

| Methylene Olefinic (=CH₂) | ~115 (estimated) |

| Methylene (-CH₂-) | ~45 (estimated) |

| Methyl (-CH₃) | ~20 (estimated) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3070 | =C-H Stretch | Alkene |

| 2700 - 3000 | N-H Stretch | Ammonium (NH₃⁺) |

| 1140 | C-N Stretch | Amine |

Experimental Protocols

Synthesis of this compound

A primary and well-documented method for the synthesis of this compound is the ammonolysis of 3-chloro-2-methyl-1-propene[1][2].

Procedure:

-

3-Chloro-2-methyl-1-propene is reacted with an alcoholic solution of ammonia. This nucleophilic substitution reaction forms the free base, 2-methylallylamine.

-

The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield a colorless crystalline solid[1].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general protocol for obtaining the NMR spectrum of an amine hydrochloride is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is crucial as it can influence the chemical shifts.

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the spectra at ambient temperature. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy:

For a solid sample like this compound, the following methods are commonly used:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the FTIR spectrum.

-

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthesis and purification workflow for this compound.

Caption: Spectroscopic characterization workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Methylallylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylallylamine hydrochloride, with the CAS number 28148-54-1, is a primary amine salt that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive amino group and a terminal double bond, makes it a valuable building block for the introduction of the 2-methylallyl moiety into more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and spectroscopic data for its characterization.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-methylprop-2-en-1-amine;hydrochloride | [2] |

| Synonyms | (2-Methylallyl)amine hydrochloride, 2-Methyl-2-propen-1-amine hydrochloride | [3] |

| CAS Number | 28148-54-1 | [3] |

| Molecular Formula | C₄H₁₀ClN | [2][3] |

| Molecular Weight | 107.58 g/mol | [2][3] |

| Appearance | White crystalline solid | [1][4] |

| Melting Point | 179-184 °C | |

| Solubility | Highly soluble in water. Soluble in ethanol. | [1] |

Table 2: Spectroscopic Data

| Technique | Description | Reference(s) |

| ¹H NMR (D₂O) | Predicted signals at δ 4.9-5.1 ppm (vinyl protons, =CH₂), a singlet for the methylene protons (-CH₂-), and a singlet for the methyl protons (-CH₃). | [1] |

| Infrared (IR) | Characteristic absorption bands between 2700-3000 cm⁻¹ (NH₃⁺ stretch), a peak at 1140 cm⁻¹ (C-N stretch), and a peak at 3070 cm⁻¹ (=C-H stretch of the double bond). | [1][4] |

| Mass Spectrometry | The free base (2-methylallylamine, molar mass 71.12 g/mol ) is typically analyzed. | [1][5] |

Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the ammonolysis of 3-chloro-2-methyl-1-propene, followed by salt formation and purification by recrystallization.[1][4]

Synthesis of this compound

This procedure involves the nucleophilic substitution of the chlorine atom in 3-chloro-2-methyl-1-propene with an amino group from an alcoholic ammonia solution. The resulting free amine is then converted to its hydrochloride salt.

Materials:

-

3-chloro-2-methyl-1-propene

-

Alcoholic solution of ammonia (e.g., in ethanol)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Ethanol (for recrystallization)

Procedure:

-

In a sealed reactor, 3-chloro-2-methyl-1-propene is reacted with an alcoholic solution of ammonia.

-

The reaction mixture is heated to a temperature between 50-80°C.[1] The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.[1]

-

After the reaction is complete, the reaction mixture is made basic to ensure the amine is in its free, unprotonated form.

-

The free 2-methylallylamine is extracted with a suitable organic solvent, such as diethyl ether.

-

The organic solvent is removed under reduced pressure to yield the crude free amine.

-

The crude amine is then treated with hydrochloric acid to form the hydrochloride salt, which precipitates out of the solution.

-

The solid this compound is collected by filtration and washed with a cold, non-polar solvent like diethyl ether to remove soluble impurities.[1]

Purification by Recrystallization

To achieve high purity (>95%), the crude this compound is purified by recrystallization.[1]

Procedure:

-

The crude solid is dissolved in a minimal amount of hot ethanol.[1]

-

The hot solution is allowed to cool slowly to room temperature, during which pure crystals of this compound will form.

-

The solution is then typically cooled further in an ice bath to maximize crystal yield.

-

The purified crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold ethanol.

-

The purified product is dried under vacuum to remove any residual solvent. The melting point of the purified product is a key indicator of its purity and is expected to be in the range of 179-181°C.[1]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O).[1]

-

Analysis: Both ¹H and ¹³C NMR spectra are acquired. The ¹H NMR spectrum is expected to show distinct signals for the vinyl, methylene, and methyl protons, with an integration ratio of 2:2:3, respectively.[1]

Infrared (IR) Spectroscopy:

-

Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet or as a mull.

-

Analysis: The IR spectrum is recorded, and the presence of characteristic absorption bands corresponding to the NH₃⁺, C-N, and =C-H functional groups confirms the structure.[1][4]

Mass Spectrometry (MS):

-

Sample Preparation: For analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the hydrochloride salt is typically converted to its more volatile free base form.[1]

-

Analysis: The mass spectrum of the free amine provides a characteristic fragmentation pattern that serves as a molecular fingerprint.[1]

Reactivity and Applications

This compound is a valuable research chemical due to its dual functionality. The primary amine can undergo various reactions such as acylation and alkylation, while the double bond can participate in addition reactions and polymerizations.

A notable application is its use as a starting material in the synthesis of 2-methoxyisobutylisonitrile (MIBI).[4] MIBI is a ligand used in the preparation of the technetium-99m complex (⁹⁹ᵐTc-MIBI), a radiopharmaceutical agent employed in myocardial perfusion imaging.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place, away from moisture.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | 28148-54-1 | Benchchem [benchchem.com]

- 2. This compound | C4H10ClN | CID 11953772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis of this compound as a starting material for the preparation of 2-methoxyisobutylisonitrile ligand [inis.iaea.org]

- 5. 2-Methylallylamine | C4H9N | CID 76141 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methylallylamine Hydrochloride: Commercial Availability, Chemical Profile, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylallylamine hydrochloride (CAS No. 28148-54-1), a versatile building block in organic synthesis. It details the commercial availability of this compound from various suppliers, presenting key quantitative data in a comparative format. Furthermore, this guide outlines detailed experimental protocols for its synthesis and its application in several important chemical transformations, including chemoselective acylation, polymerization, and as a precursor in the synthesis of complex molecules. The logical workflows for these synthetic procedures are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, with the chemical formula C₄H₁₀ClN, is a white crystalline solid that serves as a valuable intermediate in a range of synthetic applications.[1] Its bifunctional nature, possessing both a primary amine and a reactive double bond, makes it a key component in the synthesis of polymers, pharmaceuticals, and specialty chemicals.[1] This guide aims to provide researchers and drug development professionals with a thorough understanding of its commercial landscape, key chemical properties, and practical synthetic methodologies.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers. The table below summarizes the offerings from several prominent companies, providing a comparative look at typical purity levels, physical properties, and available quantities.

| Supplier | Product Number | Purity | Melting Point (°C) | Form | CAS Number | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 639087 | Not specified in general listing; refer to lot-specific CoA[1] | 179-184 (lit.)[1] | Solid[1] | 28148-54-1[1] | 107.58[1] |

| ChemScene | CS-0204398 | ≥98%[2] | Not specified | Not specified | 28148-54-1[2] | 107.58[2] |

| CymitQuimica | 54-OR59958 | 98%[3] | Not specified | White crystalline powder[3] | 28148-54-1[3] | 107.5819[3] |

| Santa Cruz Biotechnology | sc-264661 | Refer to lot-specific CoA[4] | Not specified | Not specified | 28148-54-1[4] | 107.58[4] |

| BenchChem | B1589339 | >95% (after recrystallization)[5] | 179-181[5] | Not specified | 28148-54-1[5] | 107.58[5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key chemical reactions.

Synthesis of this compound via Ammonolysis

A primary route for the synthesis of this compound is the ammonolysis of 3-chloro-2-methyl-1-propene.[5][6]

Procedure:

-

A solution of 3-chloro-2-methyl-1-propene is reacted with an alcoholic solution of ammonia.[5][6]

-

The resulting free base, 2-methylallylamine, is then treated with hydrochloric acid to form the hydrochloride salt.[5]

-

The product precipitates as a colorless crystalline solid.[5][6]

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to achieve a purity of greater than 95%.[5] The melting point of the purified product is in the range of 179-181°C.[5]

Characterization:

-

Infrared (IR) Spectroscopy: The presence of the ammonium group (NH₃⁺) is indicated by absorption bands between 2700-3000 cm⁻¹. A peak around 1140 cm⁻¹ corresponds to the C-N stretch, and a peak at approximately 3070 cm⁻¹ is characteristic of the =C-H stretch of the double bond.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure.

References

- 1. 2-Methylallylamine 28148-54-1 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 28148-54-1 | Benchchem [benchchem.com]

- 6. Synthesis of this compound as a starting material for the preparation of 2-methoxyisobutylisonitrile ligand [inis.iaea.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-methoxyisobutylisonitrile (MIBI) from 2-Methylallylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methoxyisobutylisonitrile (MIBI), a crucial precursor for the radiopharmaceutical Technetium (99mTc) sestamibi used in myocardial perfusion imaging. The synthesis is a two-step process commencing with 2-methylallylamine hydrochloride, as described by Ferro-Flores et al. (1994). The initial step involves an oxymercuration-reduction of the starting material to yield 2-methoxyisobutylamine. This intermediate is subsequently converted to the final product, 2-methoxyisobutylisonitrile, through a reaction with chloroform and alcoholic potassium hydroxide. This application note includes a detailed, step-by-step experimental protocol, a summary of quantitative data, and safety precautions.

Introduction

2-methoxyisobutylisonitrile (MIBI) is the key organic ligand in the preparation of the cationic complex Technetium (99mTc) hexakis(2-methoxyisobutylisonitrile), commercially known as 99mTc-sestamibi. This radiopharmaceutical is widely employed in nuclear medicine for the diagnosis of coronary artery disease. The synthesis of MIBI from readily available starting materials is a critical process for the production of this important diagnostic agent. The following protocol details an improved two-step synthesis with a reported overall yield of 53%, offering a practical approach for laboratory-scale production.[1]

Chemical Reaction Pathway

The synthesis proceeds in two main steps:

-

Oxymercuration-Reduction: this compound undergoes an oxymercuration-reduction reaction to form 2-methoxyisobutylamine.

-

Isonitrile Formation: The resulting 2-methoxyisobutylamine is then converted to 2-methoxyisobutylisonitrile by reaction with chloroform and a strong base in an alcoholic solvent.

Caption: Overall synthetic pathway for MIBI.

Experimental Protocol

This protocol is based on the procedure described by Ferro-Flores et al. in the Journal of Radioanalytical and Nuclear Chemistry Letters, 1994.[1]

Materials and Reagents

-

This compound

-

Mercuric acetate (Hg(OAc)₂)

-

Methanol (CH₃OH), anhydrous

-

Sodium hydroxide (NaOH), pellets

-

Sodium borohydride (NaBH₄)

-

Chloroform (CHCl₃)

-

Potassium hydroxide (KOH)

-

Ethanol (CH₃CH₂OH), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous (for extraction)

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Step 1: Synthesis of 2-Methoxyisobutylamine

Caption: Workflow for the synthesis of 2-Methoxyisobutylamine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve mercuric acetate in anhydrous methanol.

-

To this solution, add this compound and stir the reaction mixture at room temperature (25 °C).

-

Reduction: After stirring, place the flask in an ice bath to cool the mixture.

-

Prepare a solution of sodium hydroxide in methanol and add it to the reaction mixture while maintaining the low temperature.

-

Slowly add sodium borohydride to the cooled mixture.

-

Work-up: After the addition of sodium borohydride is complete, filter the reaction mixture.

-

Extract the filtrate with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-methoxyisobutylamine. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 2-Methoxyisobutylisonitrile (MIBI)

Caption: Workflow for the synthesis of MIBI.

-

Reaction Setup: Dissolve the crude 2-methoxyisobutylamine obtained from Step 1 in chloroform in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Prepare a solution of potassium hydroxide in ethanol and add it to the chloroform solution.

-

Reaction: Heat the mixture to reflux and maintain reflux for a short period. The reaction of primary amines with chloroform and alcoholic potash is known as the carbylamine reaction or Hofmann isocyanide synthesis.[2]

-

Work-up and Purification: After the reflux period, dry the reaction mixture over anhydrous sodium sulfate.

-

Remove the chloroform by evaporation.

-

Purify the resulting brown liquid by vacuum distillation to yield pure 2-methoxyisobutylisonitrile.

Quantitative Data Summary

| Parameter | 2-Methoxyisobutylamine | 2-Methoxyisobutylisonitrile (MIBI) |

| Overall Yield | - | 53%[1] |

| Boiling Point | - | 57-60 °C at 1 mm Hg |

| ¹H-NMR (CDCl₃, δ ppm) | 1.08 (s, 6H, (CH₃)₂C), 3.12 (s, 3H, OCH₃), 3.82 (m, 2H, CH₂) | 1.13 (s, 6H, (CH₃)₂C), 3.22 (s, 3H, OCH₃), 3.40 (m, 2H, CH₂) |

| Molecular Formula | C₆H₁₅NO | C₆H₁₁NO[3] |

| Molecular Weight | 117.19 g/mol | 113.16 g/mol [3] |

Characterization

The final product, 2-methoxyisobutylisonitrile, should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the isonitrile group (-N≡C) typically in the range of 2150-2100 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Safety Precautions

-

Mercury Compounds: Mercuric acetate is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. All mercury-containing waste must be disposed of according to institutional and environmental regulations.

-

Chloroform: Chloroform is a suspected carcinogen and is toxic. All manipulations should be performed in a fume hood.

-

Potassium Hydroxide: Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Isonitriles: Isonitriles are known for their pungent and unpleasant odor and can be toxic. Handle the final product in a well-ventilated fume hood.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

The described two-step protocol provides an efficient method for the synthesis of 2-methoxyisobutylisonitrile (MIBI) from this compound. The procedure offers a good overall yield and is suitable for laboratory-scale preparation. Adherence to the detailed protocol and safety precautions is essential for the successful and safe synthesis of this important radiopharmaceutical precursor.

References

Application Notes and Protocols for 2-Methylallylamine Hydrochloride in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylallylamine hydrochloride is a cationic monomer that holds potential for the synthesis of functional polymers applicable in various fields, including drug delivery, gene therapy, and material science. The presence of a primary amine group allows for post-polymerization modifications, making it a versatile building block for creating polymers with tailored properties. While detailed polymerization protocols for this compound are not extensively documented in publicly available literature, established methods for the closely related monomer, allylamine hydrochloride, provide a strong foundation for developing effective synthesis strategies.

This document provides detailed application notes and proposed experimental protocols for the homopolymerization and copolymerization of this compound. The protocols are adapted from well-established procedures for allylamine hydrochloride and include considerations for the potential influence of the methyl group on polymerization kinetics and polymer properties.

Applications in Polymer Chemistry

Polymers derived from this compound are anticipated to have applications in areas where cationic polymers are advantageous:

-

Gene and Drug Delivery: The cationic nature of poly(this compound) can facilitate the complexation and delivery of anionic biomolecules such as DNA, siRNA, and certain drugs.

-

Biomaterials and Coatings: These polymers can be used to create biocompatible coatings for medical devices and scaffolds for tissue engineering. The primary amine groups offer sites for covalent attachment of bioactive molecules.

-

Water Treatment: Cationic polymers are effective flocculants for wastewater treatment, where they can bind to and precipitate negatively charged colloidal particles.

-

Specialty Polymers: this compound can be used as a comonomer to introduce primary amine functionalities into other polymers, thereby modifying their properties for specific applications, such as the creation of highly monodisperse polymeric particles.

Experimental Protocols

The following protocols are proposed based on established methods for the free-radical polymerization of allylamine hydrochloride. Researchers should consider these as starting points and may need to optimize conditions for their specific requirements.

Protocol 1: Homopolymerization of this compound

This protocol describes the aqueous solution polymerization of this compound using a water-soluble azo initiator.

Materials:

-

This compound (monomer)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) or 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (water-soluble initiators)[1]

-

Deionized water (solvent)

-

Methanol (for precipitation)[1]

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Nitrogen inlet

-

Vacuum filtration apparatus

Procedure:

-

Monomer Solution Preparation: Prepare an aqueous solution of this compound (e.g., 50% w/w) in a three-neck round-bottom flask equipped with a magnetic stirrer and condenser.

-

Inert Atmosphere: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[1] Maintain a gentle nitrogen flow throughout the reaction.

-

Initiator Addition: Add the water-soluble initiator (e.g., 1-5 mol% relative to the monomer) to the reaction mixture.

-

Polymerization: Heat the reaction mixture to a specified temperature (e.g., 50-95°C) and stir for a designated period (e.g., 24-48 hours).[1][2] The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals of the monomer.

-

Polymer Precipitation: After the desired reaction time, cool the viscous solution to room temperature. Slowly pour the polymer solution into a large volume of stirred methanol (e.g., 10 volumes of methanol to 1 volume of polymer solution) to precipitate the polymer.[1]

-

Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol to remove unreacted monomer and initiator. Dry the polymer under vacuum at room temperature to a constant weight.

Proposed Reaction Conditions for Homopolymerization:

| Parameter | Proposed Range | Notes |

| Monomer Concentration | 30-70% (w/w in water) | Higher concentrations may lead to higher molecular weights but also higher viscosity, which can be challenging to stir. |

| Initiator | 2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) or 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] | The choice of initiator can influence polymerization kinetics and polymer properties.[1] |

| Initiator Concentration | 1-5 mol% (relative to monomer) | Higher initiator concentrations generally lead to lower molecular weight polymers. |

| Temperature | 50-95°C | The optimal temperature depends on the decomposition kinetics of the chosen initiator.[1] |

| Reaction Time | 24-48 hours | Reaction time can be optimized by monitoring monomer conversion. |

| pH | < 5 | An acidic pH is generally preferred for the polymerization of allylic amines.[1] |

Logical Workflow for Homopolymerization

Caption: Workflow for the homopolymerization of this compound.

Protocol 2: Copolymerization of this compound with a Vinyl Monomer

This protocol outlines a general procedure for the copolymerization of this compound with a water-soluble vinyl monomer, such as acrylic acid or N-vinylpyrrolidone.

Materials:

-

This compound (Monomer 1)

-

Water-soluble vinyl monomer (e.g., Acrylic Acid, N-vinylpyrrolidone) (Monomer 2)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) (Initiator)

-

Deionized water (Solvent)

-

Methanol or other suitable non-solvent (for precipitation)

-

Nitrogen gas

Procedure:

-

Monomer Solution: Prepare an aqueous solution containing the desired molar ratio of this compound and the comonomer. The total monomer concentration should be adjusted based on the solubility of both monomers (e.g., 20-50% w/w).

-

Inert Atmosphere: Deoxygenate the monomer solution by purging with nitrogen gas for at least 30 minutes.

-

Initiator Addition: Add the initiator (e.g., 1-3 mol% relative to total monomers) to the reaction mixture.

-

Copolymerization: Heat the mixture to the desired temperature (e.g., 60-80°C) and allow it to react for a specified time (e.g., 12-24 hours) under a nitrogen atmosphere.

-

Isolation: Precipitate the resulting copolymer by adding the reaction mixture to a suitable non-solvent. The choice of the non-solvent will depend on the properties of the copolymer.

-

Purification and Drying: Collect the copolymer by filtration, wash with the non-solvent, and dry under vacuum.

Proposed Reaction Conditions for Copolymerization:

| Parameter | Proposed Value | Notes |

| Monomer Ratio (M1:M2) | Variable | The final polymer composition will depend on the monomer reactivity ratios. |

| Total Monomer Concentration | 20-50% (w/w in water) | Should be adjusted to ensure both monomers remain dissolved. |

| Initiator | 2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) | A versatile water-soluble initiator suitable for many vinyl monomers. |

| Initiator Concentration | 1-3 mol% (relative to total monomers) | |

| Temperature | 60-80°C | |

| Reaction Time | 12-24 hours |

Signaling Pathway for Copolymerization Initiation

Caption: Initiation and propagation steps in the free-radical copolymerization.

Characterization of Poly(this compound)

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

Characterization Techniques:

| Technique | Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Confirmation of polymer structure, determination of copolymer composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization by the disappearance of the C=C bond vibration. |

| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition profile.[2] |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg).[2] |